3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

CAS No.: 898767-69-6

Cat. No.: VC2484230

Molecular Formula: C15H11F3O

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898767-69-6 |

|---|---|

| Molecular Formula | C15H11F3O |

| Molecular Weight | 264.24 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C15H11F3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 |

| Standard InChI Key | KDXITCYWNAIQDX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Composition

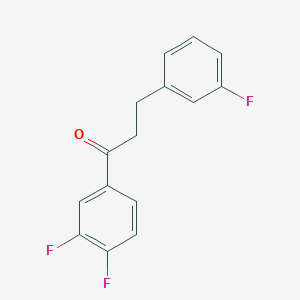

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone belongs to the propiophenone family, featuring a propan-1-one backbone connecting two substituted aromatic rings. The compound contains three fluorine atoms strategically positioned: two on the first phenyl ring at the 3' and 4' positions, and one on the second phenyl ring at the 3-position. This trifluorinated structure gives the compound unique electronic and conformational properties that distinguish it from non-fluorinated analogs .

The molecular architecture consists of a carbonyl group connecting the 3,4-difluorophenyl group to a propyl chain that terminates with a 3-fluorophenyl moiety. This arrangement creates a molecule with distinct regions of electron density and potential for molecular interactions through its carbonyl oxygen and fluorine atoms .

Identification and Registry Information

The compound has been registered in chemical databases since 2008, with the most recent update occurring in April 2025. It is uniquely identified by several registry numbers and identifiers that facilitate its tracking across scientific literature and chemical databases .

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 898767-69-6 |

| PubChem CID | 24726160 |

| MDL Number | MFCD03843548 |

| DSSTox Substance ID | DTXSID90644553 |

| Creation Date | February 29, 2008 |

| Last Modified | April 05, 2025 |

The compound's registry in multiple chemical databases indicates its relevance in research contexts, though specific applications remain limited in the current literature .

Physicochemical Properties

Fundamental Physical Properties

Understanding the physicochemical properties of 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is essential for predicting its behavior in biological systems and chemical reactions. The compound exhibits properties typical of fluorinated aromatic ketones, with specific values computed through established prediction methods .

| Property | Value | Computational Method |

|---|---|---|

| Molecular Weight | 264.24 g/mol | PubChem 2.1 (2021.05.07) |

| Exact Mass | 264.07619946 Da | PubChem 2.1 (2021.05.07) |

| XLogP3-AA | 3.8 | XLogP3 3.0 (2019.06.18) |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 (2019.06.18) |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.6.11 (2019.06.18) |

| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 (2019.06.18) |

The compound's relatively high XLogP3-AA value of 3.8 indicates considerable lipophilicity, suggesting good membrane permeability and potential relevance for pharmaceutical applications. The absence of hydrogen bond donors, combined with four hydrogen bond acceptors (the carbonyl oxygen and three fluorine atoms), gives the molecule a distinct electronic profile that would influence its interactions with biological targets .

Structural Comparisons with Related Compounds

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is one of several fluorinated propiophenone derivatives that differ in their fluorine substitution patterns. Comparing its properties with those of related compounds provides insights into structure-property relationships within this chemical family .

| Compound | Molecular Weight | XLogP3-AA | HB Acceptors | Fluorine Positions |

|---|---|---|---|---|

| 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | 264.24 g/mol | 3.8 | 4 | 3',4',3 |

| 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone | 264.24 g/mol | 3.8 | 4 | 3',5',4 |

| 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone | 264.24 g/mol | 3.8 | 4 | 3',4',4 |

| 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone | 264.24 g/mol | 3.8 | 4 | 2',4',3 |

Interestingly, despite differences in fluorine positioning, these compounds share identical molecular weights, lipophilicity values, and hydrogen bond acceptor counts, suggesting that fluorine position plays a subtle role in modifying physicochemical properties within this series .

While specific conformational data for 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is not directly available in the provided search results, related research on fluorinated aromatic ketones suggests important conformational characteristics that may be applicable. Studies on 2'-fluoro-substituted acetophenone derivatives indicate a strong preference for s-trans conformations in solution, as evidenced by NMR spectroscopic analysis .

The presence of fluorine atoms, particularly in ortho positions relative to the carbonyl group, can significantly influence the conformational equilibrium of aryl ketones. Based on research on similar compounds, the 3',4'-difluoro substitution pattern in our compound likely affects the rotation around the C(aryl)-C(=O) bond, potentially influencing its reactivity and interaction with biological targets .

Computational Insights

Analytical Considerations

Spectroscopic Properties

Based on data from structurally related compounds, 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone would exhibit characteristic spectroscopic features that facilitate its identification and structural confirmation. In NMR spectroscopy, the presence of fluorine atoms would introduce complex coupling patterns due to 19F-1H and 19F-13C couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume